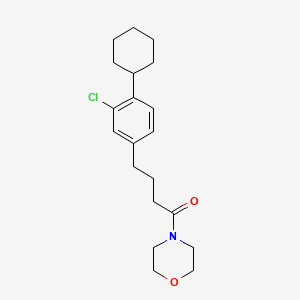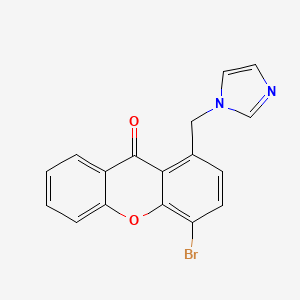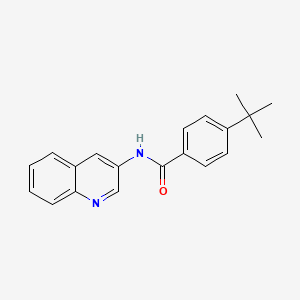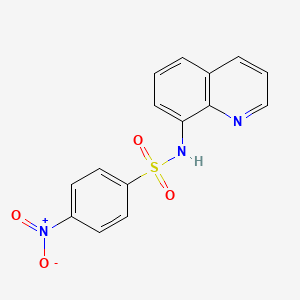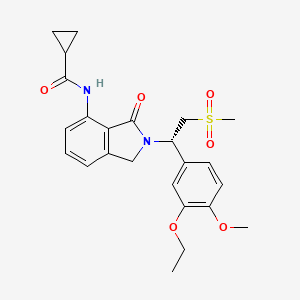
N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide
Übersicht
Beschreibung
CC-11050 is under investigation in clinical trial NCT01300208 (To Evaluate the Preliminary Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Efficacy of CC-11050 in Subjects With Discoid Lupus Erythematosus and Subacute Cutaneous Lupus Erythematosus).
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
- The synthesis of derivatives from N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide, like azetidinones, has been explored due to their biological and pharmacological potencies (Jagannadham et al., 2019).
2. Drug Metabolism and Biocatalysis
- Research has been conducted on the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, similar in structure to N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide, using microbial-based surrogate biocatalytic systems (Zmijewski et al., 2006).
3. Antimicrobial Activities
- Research on the synthesis of thiazoles and fused derivatives, involving structures similar to N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide, has shown potential antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008).
4. Synthesis of Apremilast
- Apremilast, which shares structural similarity with N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide, has been synthesized to serve as an inhibitor of phosphodiesterase 4 (PDE-4) for psoriasis treatment (Shan et al., 2015).
5. Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide, have been synthesized and studied for cardiac electrophysiological activity, indicating potential applications in treating arrhythmias (Morgan et al., 1990).
Eigenschaften
CAS-Nummer |
340019-69-4 |
|---|---|
Produktname |
N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide |
Molekularformel |
C24H28N2O6S |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-3-oxo-1H-isoindol-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C24H28N2O6S/c1-4-32-21-12-16(10-11-20(21)31-2)19(14-33(3,29)30)26-13-17-6-5-7-18(22(17)24(26)28)25-23(27)15-8-9-15/h5-7,10-12,15,19H,4,8-9,13-14H2,1-3H3,(H,25,27)/t19-/m1/s1 |
InChI-Schlüssel |
QDZOBXFRIVOQBR-LJQANCHMSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC |
SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

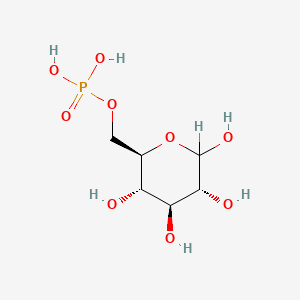
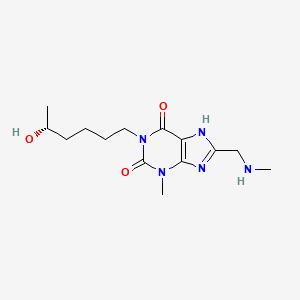
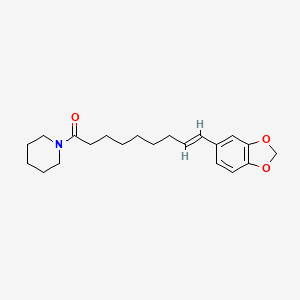


![2-[4-(Carboxymethylsulfanylcarbothioyl)piperazine-1-carbothioyl]sulfanylacetic acid](/img/structure/B3062581.png)
